molecular formula C18H18ClN3O2 B195982 7-Hydroxyloxapine CAS No. 37081-75-7

7-Hydroxyloxapine

Cat. No.: B195982
CAS No.: 37081-75-7
M. Wt: 343.8 g/mol
InChI Key: CFHDISFPIIFJTI-UHFFFAOYSA-N
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Description

7-Hydroxyloxapine is a metabolite of loxapine, a tricyclic dibenzoxazepine derivative used primarily as an antipsychotic agent. Loxapine is metabolized in the liver to produce several metabolites, including this compound, which is known for its pharmacological activity .

Mechanism of Action

Target of Action

7-Hydroxyloxapine is a metabolite of Loxapine, an antipsychotic drug . The primary targets of this compound are the dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play crucial roles in the regulation of mood, cognition, and behavior.

Mode of Action

This compound acts as an antagonist at its primary targets. It binds to dopamine D2 and serotonin 5-HT2A receptors, blocking their activation and thus inhibiting the neurotransmission of dopamine and serotonin . This leads to changes in the level of excitability of subcortical inhibitory areas, which can manifest as tranquilization and suppression of aggressive behavior .

Biochemical Pathways

It is known that the compound’s antagonistic action on dopamine d2 and serotonin 5-ht2a receptors can affect multiple downstream signaling pathways involved in mood regulation and behavior .

Pharmacokinetics

This compound is a metabolite of Loxapine, which is extensively biotransformed in humans to produce a variety of metabolites . The pharmacokinetics of this compound are likely to be influenced by the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Loxapine. Loxapine is rapidly and completely absorbed, and it is metabolized in the liver to glucuronide conjugates .

Result of Action

The antagonistic action of this compound on dopamine D2 and serotonin 5-HT2A receptors results in a marked cortical inhibition, which can manifest as tranquilization and suppression of aggressive behavior . It’s worth noting that this compound is four to five times more active than the parent compound, Loxapine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the individual’s metabolic rate, the presence of other drugs, and physiological conditions . .

Biochemical Analysis

Biochemical Properties

7-Hydroxyloxapine interacts with various enzymes and proteins in the body. It is a naturally occurring metabolite of Loxapine .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The catalepsy score was positively and significantly correlated with the striatal concentration of this compound

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study, it was found that this compound was more cataleptogenic than Loxapine

Metabolic Pathways

This compound is involved in the metabolic pathways of Loxapine It interacts with enzymes or cofactors in these pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyloxapine typically involves the hydroxylation of loxapine. This can be achieved through various chemical reactions, including:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often utilizing optimized reaction conditions to maximize yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyloxapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Hydroxyloxapine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 7-Hydroxyloxapine is unique due to its higher pharmacological activity compared to other metabolites. It is four to five times more active than loxapine, making it a significant compound in the study of loxapine’s therapeutic effects .

Properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHDISFPIIFJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190575
Record name 7-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37081-75-7
Record name 7-Hydroxyloxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYLOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 7-hydroxyloxapine in the context of loxapine administration?

A1: While this compound is present in relatively low concentrations in plasma compared to loxapine itself, research suggests it exhibits greater pharmacological activity. [] This means that even small amounts of this compound could contribute significantly to the overall therapeutic effect observed with loxapine treatment. Understanding its formation, pharmacokinetics, and activity is crucial for a complete picture of loxapine's action in the body.

Q2: Which enzymes are primarily responsible for the formation of this compound from loxapine in the human body?

A2: In vitro studies utilizing human liver microsomes and cDNA-expressed enzymes have pinpointed the cytochrome P450 enzyme CYP2D6 as the primary enzyme responsible for metabolizing loxapine to this compound. [] This finding highlights the potential for metabolic interactions, particularly in individuals with variations in CYP2D6 activity due to genetic polymorphism or co-administration of CYP2D6 inhibitors or inducers.

Q3: How does the bioavailability of this compound compare to that of loxapine and 8-hydroxyloxapine in a bioequivalence study?

A3: A randomized crossover study investigating the bioequivalence of different loxapine formulations demonstrated that this compound, despite its lower plasma concentrations, exhibited relatively low within-subject variability. [] Consequently, the 90% confidence intervals calculated for key pharmacokinetic parameters like area under the curve (AUC) and maximum concentration (Cmax) were narrower for this compound than for loxapine and 8-hydroxyloxapine. This suggests a more predictable and potentially less variable pharmacokinetic profile for this compound compared to the parent drug.

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